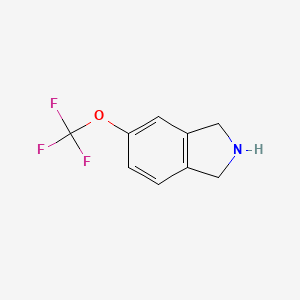

5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole

Description

Properties

IUPAC Name |

5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)14-8-2-1-6-4-13-5-7(6)3-8/h1-3,13H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVQHJSIHQKWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101250465 | |

| Record name | 2,3-Dihydro-5-(trifluoromethoxy)-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211532-42-1 | |

| Record name | 2,3-Dihydro-5-(trifluoromethoxy)-1H-isoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211532-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-(trifluoromethoxy)-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of an appropriate precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The use of trifluoromethylation reagents that are stable and easy to handle is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that isoindole derivatives exhibit significant anticancer properties. For instance, compounds derived from 5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole have been studied for their ability to inhibit various cancer cell lines. A notable study demonstrated that derivatives of this compound can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy treatments.

Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, it has been reported to selectively inhibit poly (ADP-ribose) polymerase (PARP), an enzyme linked to DNA repair mechanisms in cancer cells. This inhibition can enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Material Science Applications

The unique electronic properties imparted by the trifluoromethoxy group make this compound suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. The compound's ability to form stable thin films enhances its potential for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

Synthesis and Characterization

A recent study focused on the synthesis of various substituted isoindoles through novel synthetic pathways involving this compound as a key intermediate. The researchers employed a hexadehydro-Diels–Alder reaction to create multifunctionalized isoindoles with high yields, demonstrating the compound's versatility in synthetic chemistry .

| Compound Name | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Isoindole Derivative A | Hexadehydro-Diels–Alder | 85% | Anticancer |

| Isoindole Derivative B | Oxime-Derivatization | 78% | Enzyme Inhibition |

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets, including receptors and enzymes. These studies indicate that the compound exhibits strong interactions with target proteins, which is indicative of its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins by providing additional hydrogen bonding interactions and increasing lipophilicity . This can lead to improved efficacy and reduced side effects in therapeutic applications .

Comparison with Similar Compounds

Structural Analogues in the Dihydroisoindole Series

Table 1: Key 5-Substituted Dihydroisoindole Derivatives

Key Observations :

- Electronic Effects : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than fluoro (-F) or difluoromethyl (-CF₂H), altering the isoindole ring’s reactivity and interaction with biological targets.

Comparison with Trifluoromethoxy-Substituted Indole Derivatives

Table 2: Trifluoromethoxy-Substituted Indole-Based Compounds

Key Observations :

- Core Structure Impact : The isoindole’s partial saturation distinguishes it from indole-diones, which contain two ketone groups. Saturation may reduce aromaticity, affecting binding to biological targets.

- Biological Activity : While indole-dione derivatives exhibit anti-inflammatory and anti-tubercular activities, the isoindole variant lacks direct activity data. The trifluoromethoxy group’s role in QSAR models suggests its importance in modulating electronic properties for target engagement .

- Synthetic Pathways : Indole-diones are synthesized via condensation reactions (e.g., with thiosemicarbazides), while isoindole derivatives may require distinct methods, such as ring-closing metatheses or hydrogenation .

Physicochemical and Spectral Comparisons

- NMR Signatures :

- The trifluoromethoxy group in isoindole derivatives produces distinct ¹⁹F NMR shifts (~-55 to -60 ppm for -OCF₃) compared to -F (~-120 ppm) or -CF₂H.

- In ¹H-NMR, the dihydroisoindole’s saturated ring protons appear as multiplets between δ 2.5–4.0 ppm, differing from aromatic indole protons (δ 6.5–8.5 ppm) .

- IR Spectroscopy :

- The -OCF₃ group shows strong C-O stretching (~1250 cm⁻¹) and CF₃ symmetric/asymmetric stretches (~1150–1200 cm⁻¹), absent in fluoro or difluoromethyl analogues .

Biological Activity

5-(Trifluoromethoxy)-2,3-dihydro-1H-isoindole is an organic compound that has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula, which includes a trifluoromethoxy group that significantly influences its reactivity and biological interactions. The presence of fluorine atoms typically enhances lipophilicity and may affect the compound's ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F3N |

| Molecular Weight | 215.17 g/mol |

| Melting Point | Not well documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethoxy group enhances the compound's electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoindoles exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds structurally related to this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study 1: Anticancer Properties

A significant area of research has focused on the anticancer potential of isoindole derivatives. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Results Summary

- Cell Line : HeLa

- IC50 : 15 µg/mL

- Mechanism : Induction of apoptosis through caspase activation.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced cell death in neuronal cultures exposed to oxidative agents.

Results Summary

- Cell Model : Neuronal cell line

- Protection Rate : 70% reduction in cell death at 10 µg/mL concentration.

- Pathway : Modulation of reactive oxygen species (ROS) levels.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-(trifluoromethoxy)-2,3-dihydro-1H-isoindole, and how are intermediates purified?

- Methodology : The synthesis typically involves multi-step reactions starting with functionalized indole precursors. For example, trifluoromethoxy groups can be introduced via nucleophilic substitution or coupling reactions. Purification often employs column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization, as demonstrated in indole derivative syntheses . Characterization uses H/C/F NMR, HRMS, and TLC to confirm structure and purity .

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : F NMR is critical for confirming trifluoromethoxy group integrity (δ ~ -55 to -60 ppm). H NMR resolves dihydroisoindole protons (e.g., 2.5–3.5 ppm for CH groups) .

- Mass Spectrometry : FAB-HRMS or ESI-HRMS provides molecular ion verification and isotopic patterns for fluorine-containing compounds .

- Chromatography : TLC with UV/iodine visualization ensures reaction progress .

Q. What theoretical frameworks guide pharmacological research on this compound?

- Methodology : Research often links to structure-activity relationship (SAR) models or enzyme inhibition hypotheses. For example, indole-2,3-dione derivatives are studied for cytotoxicity and antituberculosis activity, guided by computational docking and pharmacophore mapping .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodology :

- Factorial Design : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of intermediates, as seen in analogous indole syntheses .

- Catalyst Optimization : Copper(I) iodide (CuI) accelerates azide-alkyne cycloadditions in related triazole-indole hybrids .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (if crystals are obtainable) or IR spectroscopy. For example, Karalı et al. resolved indole-2,3-dione derivatives using X-ray diffraction .

- Computational NMR Prediction : Tools like Gaussian or ACD/Labs simulate F/H NMR shifts to reconcile experimental discrepancies .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound?

- Methodology :

- Dose-Response Studies : Use logarithmic concentration gradients (e.g., 0.1–100 μM) to assess IC values in cytotoxicity assays .

- Control Groups : Include positive controls (e.g., known kinase inhibitors for FLT3 studies) and vehicle controls (DMSO) .

- Replication : Triplicate measurements minimize variability in enzyme inhibition assays .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with FLT3 kinase) using tools like AutoDock or GROMACS .

Q. What safety protocols are recommended for handling hazardous intermediates during synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.